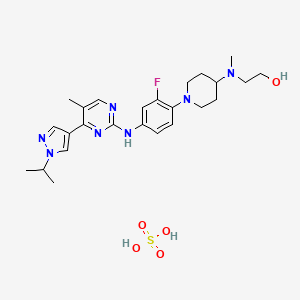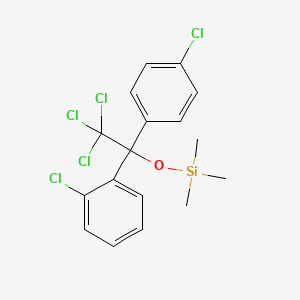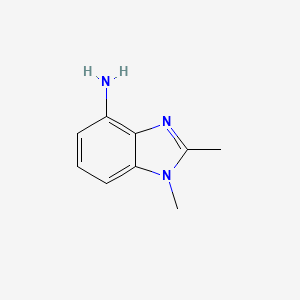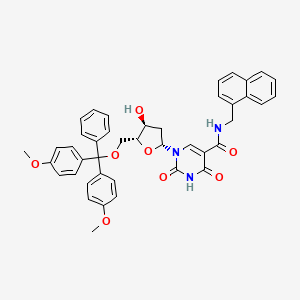
(4E,9E)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-suspensolide involves several key steps, including the addition of metallometallic reagents to allenes and alkynes to control regio- and stereoselection . The process includes:
Stannylzincation: of a protected alkynyl alcohol to produce a trisubstituted alkene moiety and an allylic alcohol.
Methylalumination: of an additional alkyne to generate the second alkene.
Alanate opening: of ethylene oxide to produce the required homoallylic alcohol.
These synthons are then coupled using higher-order cuprate chemistry. The final carboxylic acid residue is produced via oxidation of the homoallylic alcohol to an aldehyde, and subsequently to the acid .
Industrial Production Methods
The use of metallometallic reagents and cuprate chemistry is common in industrial organic synthesis, allowing for the efficient production of complex molecules like suspensolide .
Analyse Chemischer Reaktionen
Types of Reactions
Suspensolide undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes and acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of suspensolide, as well as substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Suspensolide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of suspensolide involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that lead to mating behavior . The exact molecular targets and pathways involved are still under investigation, but it is believed that suspensolide acts through a combination of signal transduction pathways and receptor-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Suspensolide is unique among macrolides due to its specific structure and biological activity. Similar compounds include:
Kanokoside B: Another terpene glycoside with a similar terpene backbone.
E,E-suspensolide: An isomer of suspensolide with different stereochemistry.
Z,E-suspensolide: Another isomer with distinct chemical properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of suspensolide .
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(4E,9E)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6+,11-8+ |
InChI-Schlüssel |
RVKDTQISXMBQEU-NSJFVGFPSA-N |
Isomerische SMILES |
C/C/1=C\CC(=O)OC/C=C(/CCC1)\C |
Kanonische SMILES |
CC1=CCC(=O)OCC=C(CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


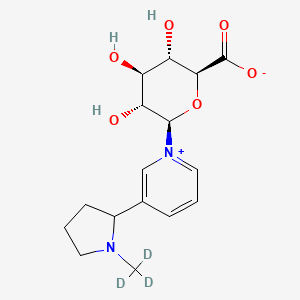
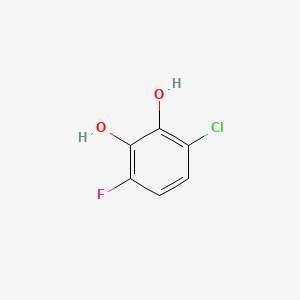

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
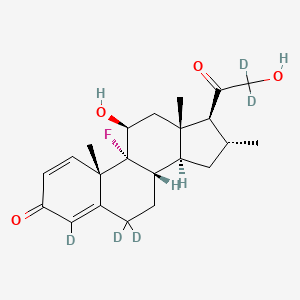

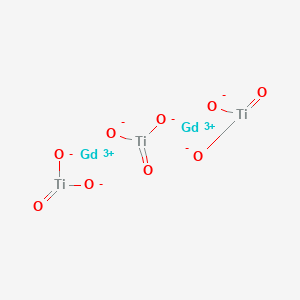
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
